(1R,5R)-N,N-dimethyl-6-[(1-methylimidazol-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide
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Overview
Description
(1R,5R)-N,N-dimethyl-6-[(1-methylimidazol-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique bicyclic structure that includes an imidazole ring, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5R)-N,N-dimethyl-6-[(1-methylimidazol-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, introduction of the imidazole ring, and subsequent functionalization to achieve the final product. Common reagents used in these steps include various amines, imidazole derivatives, and carboxylic acid derivatives. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to scale up the process efficiently. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(1R,5R)-N,N-dimethyl-6-[(1-methylimidazol-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, (1R,5R)-N,N-dimethyl-6-[(1-methylimidazol-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used as a probe to study various biochemical processes. Its interaction with biological molecules can provide insights into enzyme mechanisms, receptor binding, and cellular pathways.
Medicine
In medicine, the compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and advanced materials.
Mechanism of Action
The mechanism of action of (1R,5R)-N,N-dimethyl-6-[(1-methylimidazol-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses, making it a valuable tool for studying biological processes and developing new therapies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other diazabicyclo[3.2.2]nonane derivatives and imidazole-containing molecules. These compounds share structural similarities but may differ in their functional groups and overall reactivity.
Uniqueness
What sets (1R,5R)-N,N-dimethyl-6-[(1-methylimidazol-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide apart is its specific combination of the diazabicyclo[3.2.2]nonane core and the imidazole ring. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(1R,5R)-N,N-dimethyl-6-[(1-methylimidazol-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N5O/c1-17(2)15(21)20-9-12-4-5-13(10-20)19(8-12)11-14-16-6-7-18(14)3/h6-7,12-13H,4-5,8-11H2,1-3H3/t12-,13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDAXSAZJDVNFHV-CHWSQXEVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CN2CC3CCC2CN(C3)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CN=C1CN2C[C@H]3CC[C@@H]2CN(C3)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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